molecular formula C25H21N5O2 B12219843 4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one

4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B12219843
M. Wt: 423.5 g/mol
InChI Key: AVFGXMZFLGSBPC-UHFFFAOYSA-N
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Description

4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that belongs to the class of hydrazones and pyrazolones This compound is characterized by its unique structure, which includes an indole moiety, a hydrazone linkage, and a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound has shown potential as a bioactive molecule with various pharmacological properties. Studies have indicated its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent .

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, while the hydrazone linkage and pyrazolone ring can interact with enzymes and other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-3-one: Similar structure but with a different position of the pyrazolone ring.

    4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-4-one: Similar structure but with a different position of the pyrazolone ring.

Uniqueness

The uniqueness of 4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

IUPAC Name

4-[(1-acetyl-2,3-dihydroindol-5-yl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one

InChI

InChI=1S/C25H21N5O2/c1-17(31)29-15-14-19-16-20(12-13-22(19)29)26-27-24-23(18-8-4-2-5-9-18)28-30(25(24)32)21-10-6-3-7-11-21/h2-13,16,28H,14-15H2,1H3

InChI Key

AVFGXMZFLGSBPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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